Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

Catalog No.
S1798845
CAS No.
15275-52-2
M.F
C28H12CuN12
M. Wt
580.033
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthaloc...

CAS Number

15275-52-2

Product Name

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

IUPAC Name

copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene

Molecular Formula

C28H12CuN12

Molecular Weight

580.033

InChI

InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2

SMILES

C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2]

Electrical Conductivity and Organic Electronics

CuPc exhibits excellent electrical conductivity due to its planar structure and efficient charge carrier mobility [1]. This makes it a promising candidate for developing organic electronic devices like transistors, light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) [1, 2]. Researchers are investigating CuPc for its potential to create flexible and lightweight electronics with improved performance.

  • Source: [1] Procurenet - tetraaza-29H,31H-phthalocyanine: A Powerhouse Copper Complex for Diverse Applications ()
  • Source: [2] American Elements - Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

Photovoltaic Applications and Light Absorption

CuPc possesses a strong ability to absorb light across a wide range of the solar spectrum [1]. This property makes it a valuable material for research in photovoltaics, where light energy is converted into electricity. Scientists are exploring CuPc's potential to enhance the efficiency of solar cells by capturing more sunlight and improving charge transport within the device [1].

  • Source: [1] Procurenet - tetraaza-29H,31H-phthalocyanine: A Powerhouse Copper Complex for Diverse Applications ()

Catalysis and Sensor Development

The unique structure of CuPc allows it to bind with various molecules, making it a potential catalyst for chemical reactions [3]. Researchers are investigating CuPc's ability to facilitate specific reactions, potentially leading to more efficient and sustainable processes. Additionally, CuPc's electrical properties are being explored for developing chemical sensors that can detect specific molecules based on conductivity changes [3].

  • Source: [3] PubChem - Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine ()

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine is a complex organic compound characterized by its unique phthalocyanine structure, which includes a central copper ion coordinated to a tetraaza derivative of phthalocyanine. This compound has the molecular formula C28H12CuN12C_{28}H_{12}CuN_{12} and is known for its vibrant blue color, which is typical of many copper phthalocyanines. The structure features four nitrogen atoms replacing the carbon atoms in the phthalocyanine ring, enhancing its chemical properties and potential applications in various fields such as catalysis and materials science .

Research indicates that Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in photodynamic therapy where it acts as a photosensitizer. When activated by light, it generates reactive oxygen species that can induce apoptosis in cancer cells. Additionally, this compound has shown antimicrobial activity against various pathogens .

The synthesis of Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine typically involves several steps:

  • Formation of Tetraaza Phthalocyanine: The precursor tetraaza phthalocyanine is synthesized through cyclization reactions involving appropriate starting materials such as phthalonitrile derivatives.
  • Metalation: The tetraaza phthalocyanine is then reacted with copper salts (e.g., copper(II) acetate) to incorporate the copper ion into the structure.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity for applications .

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine finds applications in several fields:

  • Catalysis: It serves as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
  • Photodynamic Therapy: Utilized as a photosensitizer for cancer treatment.
  • Dyes and Pigments: Employed in the production of dyes due to its vibrant color and stability.
  • Nanotechnology: Used in the development of nanomaterials for electronics and photonics .

Interaction studies have shown that Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine interacts with biological molecules such as proteins and nucleic acids. These interactions can influence its biological activity and efficacy as a therapeutic agent. For instance, studies have demonstrated its ability to bind with DNA, potentially affecting gene expression and cellular processes .

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine shares similarities with other phthalocyanines but possesses unique features due to its specific nitrogen substitutions. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Copper(II) PhthalocyanineStandard phthalocyanineContains no nitrogen substitutions; more stable
Nickel(II) PhthalocyanineStandard phthalocyanineExhibits different catalytic properties
Zinc(II) PhthalocyanineStandard phthalocyanineOften used in dye applications; less reactive
Manganese(III) PhthalocyanineMetalated phthalocyanineKnown for its oxidative properties

The unique tetraaza substitution in Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine enhances its reactivity and biological activity compared to these similar compounds. This modification allows for greater interaction with biological systems and improved performance in photodynamic applications .

Dates

Modify: 2024-04-14

Explore Compound Types